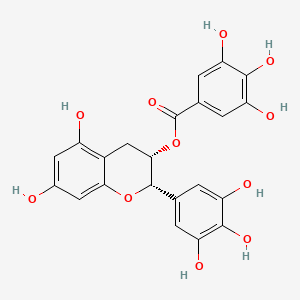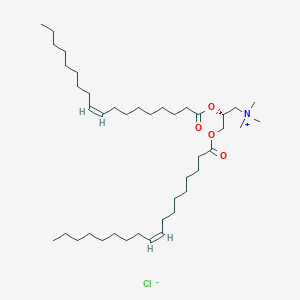
2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PF-06761281 involves the preparation of its dicarboxylic acid structure. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methyl-3-pyridine and butanedioic acid.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.
Industrial Production: Industrial production methods for PF-06761281 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
PF-06761281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert PF-06761281 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides.
Applications De Recherche Scientifique
PF-06761281 has a wide range of scientific research applications, including:
Chemistry: In chemistry, PF-06761281 is used as a model compound to study the inhibition of sodium-coupled citrate transporters.
Biology: In biological research, it is used to investigate the role of NaCT in cellular metabolism and its potential as a therapeutic target for metabolic disorders.
Medicine: PF-06761281 is being explored for its potential in treating metabolic diseases such as type-2 diabetes and fatty liver disease by inhibiting citrate uptake in the liver.
Industry: In the industrial sector, PF-06761281 is used in the development of new drugs and therapeutic agents targeting metabolic pathways
Mécanisme D'action
PF-06761281 exerts its effects by inhibiting the sodium-coupled citrate transporter (NaCT or SLC13A5). This inhibition reduces the uptake of citrate into cells, thereby affecting metabolic processes such as glycolysis and lipid synthesis. The compound acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Comparaison Avec Des Composés Similaires
PF-06761281 is unique compared to other similar compounds due to its high selectivity and potency as a NaCT inhibitor. Similar compounds include:
PF-06649298: Another hydroxysuccinic acid that acts as a state-dependent NaCT inhibitor.
PF-06748962: A related compound with similar inhibitory effects on NaCT.
PF-06263276: Another compound in the same family with comparable properties
These compounds share similar structures and mechanisms of action but differ in their selectivity and potency, making PF-06761281 a valuable tool in metabolic research.
Propriétés
Formule moléculaire |
C13H17NO6 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
FGYMJXFSHBLHLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)

![[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B11933473.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)

![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

